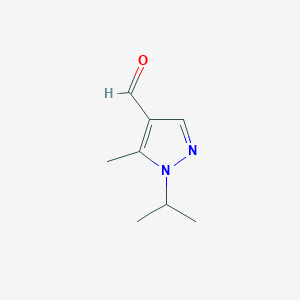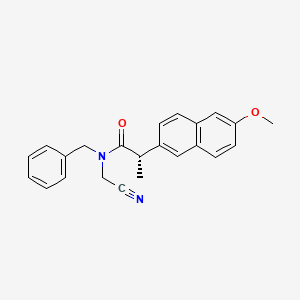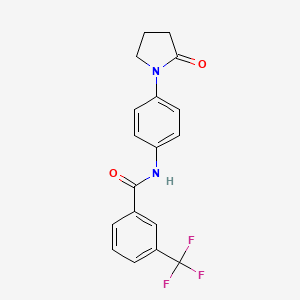![molecular formula C16H19NO4 B2404013 5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid CAS No. 150543-52-5](/img/structure/B2404013.png)
5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid, also known as PMC-5-azaspiro[2.5]octane-2-carboxylic acid, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid, with a molecular weight of 361.44 g/mol, and a melting point of 193-195 °C. PMC-5-azaspiro[2.5]octane-2-carboxylic acid has been studied extensively in the laboratory and is a valuable tool for scientists in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Supramolecular Aggregation The compound exhibits interesting behaviors in forming supramolecular structures. For instance, certain derivatives of 5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid can interact with themselves to form one-dimensional structures or with other molecules to create two-dimensional structures, showcasing its potential in the field of supramolecular chemistry (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).
Synthesis of Diverse Chemical Structures this compound is involved in various synthesis processes, forming compounds like ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate and further transforming into thioamides and thiazoles. These reactions open pathways to a wide range of chemical structures with potential applications in different scientific fields (Kuroyan, Pogosyan, & Grigoryan, 1991).
Peptide Synthesis and Modification This compound also plays a role in peptide synthesis and modification. The synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates and the subsequent reactions with carboxylic acids and thioacids demonstrate the compound's significance in creating novel peptide structures, which could be vital for various biochemical applications (Suter, Stoykova, Linden, & Heimgartner, 2000).
Propiedades
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-9-16(13)7-4-8-17(11-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZFJLKFGPVCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

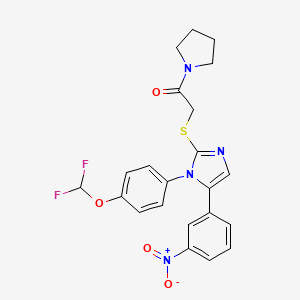
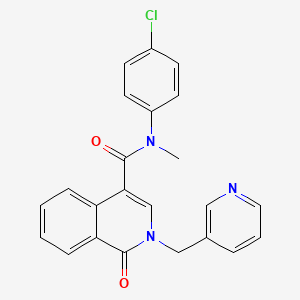
![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)
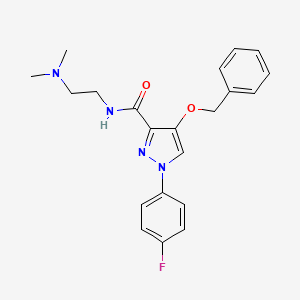
![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)
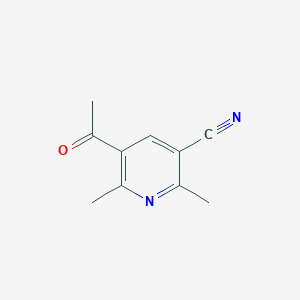
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)
